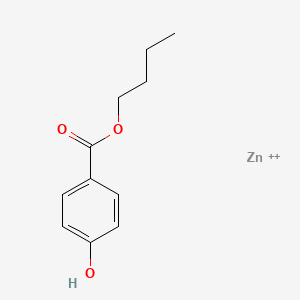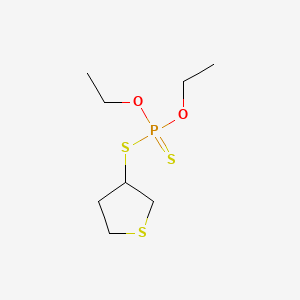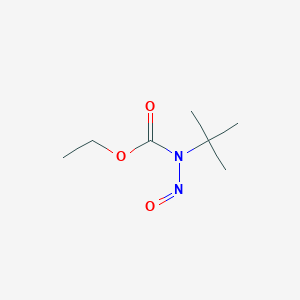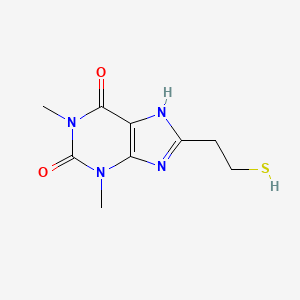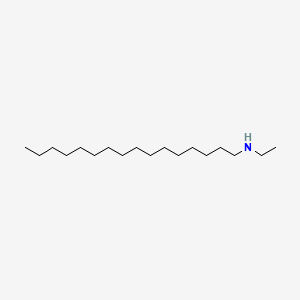![molecular formula C14H17NO6 B14731392 [3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate CAS No. 6965-66-8](/img/structure/B14731392.png)
[3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate is a complex organic compound with a unique structure that includes a piperidine ring and a cyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate typically involves multi-step organic reactions. One common method includes the condensation of a piperidine derivative with a cyclohexanone derivative under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in experiments to understand its interactions with biological molecules and its impact on cellular functions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of diseases where its unique structure could offer specific benefits.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of [3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific context of its use, whether in biological systems or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Azatetracyclo[5.3.2.0(2,10).0(3,6)]dodeca-8,11-dien-5-one
- 1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene (4DPAIPN)
Uniqueness
Compared to similar compounds, [3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate stands out due to its unique combination of a piperidine ring and a cyclohexyl group. This structure imparts specific chemical and physical properties that make it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
6965-66-8 |
|---|---|
Molekularformel |
C14H17NO6 |
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
[3-(2,6-dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate |
InChI |
InChI=1S/C14H17NO6/c1-7(16)21-9-2-3-11(17)10(6-9)14(20)8-4-12(18)15-13(19)5-8/h8-10H,2-6H2,1H3,(H,15,18,19) |
InChI-Schlüssel |
YRISCTVVPDWQHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CCC(=O)C(C1)C(=O)C2CC(=O)NC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


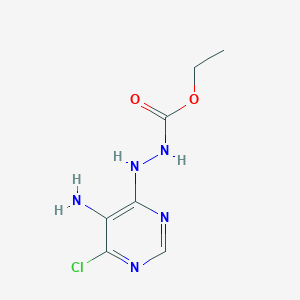
![6-[[1-[2-(4-Cyclohexylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731317.png)
![Methyl 2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]benzoate](/img/structure/B14731322.png)
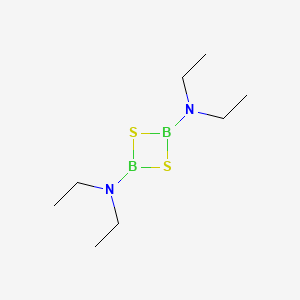
![1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro-](/img/structure/B14731340.png)

